molecular formula C5H10N2O4S B13262450 2-(2-Oxo-1,3-oxazolidin-3-yl)ethane-1-sulfonamide

2-(2-Oxo-1,3-oxazolidin-3-yl)ethane-1-sulfonamide

Cat. No.: B13262450
M. Wt: 194.21 g/mol
InChI Key: BINKKGVJYDCZNH-UHFFFAOYSA-N
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Description

2-(2-Oxo-1,3-oxazolidin-3-yl)ethane-1-sulfonamide is a chemical compound with the molecular formula C5H10N2O4S. It is characterized by the presence of an oxazolidinone ring and a sulfonamide group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-1,3-oxazolidin-3-yl)ethane-1-sulfonamide typically involves the reaction of oxazolidinone derivatives with sulfonamide precursors. One common method includes the reaction of 2-oxo-1,3-oxazolidine with ethanesulfonyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-1,3-oxazolidin-3-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-Oxo-1,3-oxazolidin-3-yl)ethane-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Oxo-1,3-oxazolidin-3-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Oxo-1,3-oxazolidin-3-yl)ethane-1-sulfonamide is unique due to its combination of an oxazolidinone ring and a sulfonamide group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C5H10N2O4S

Molecular Weight

194.21 g/mol

IUPAC Name

2-(2-oxo-1,3-oxazolidin-3-yl)ethanesulfonamide

InChI

InChI=1S/C5H10N2O4S/c6-12(9,10)4-2-7-1-3-11-5(7)8/h1-4H2,(H2,6,9,10)

InChI Key

BINKKGVJYDCZNH-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1CCS(=O)(=O)N

Origin of Product

United States

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